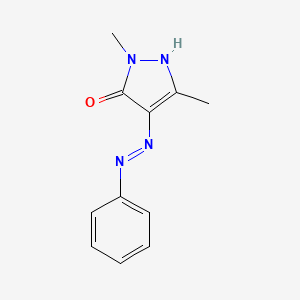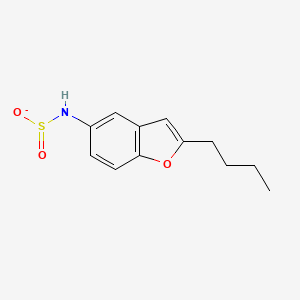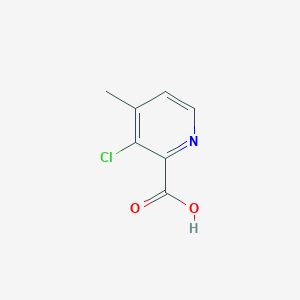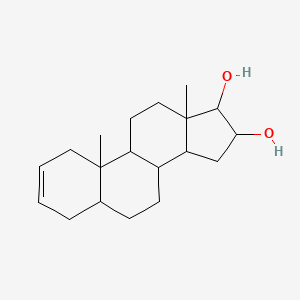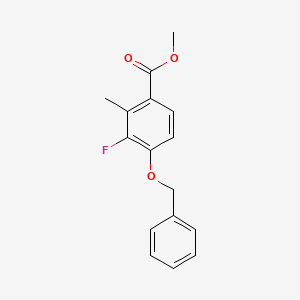
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid.
Reduction: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes.
相似化合物的比较
Similar Compounds
Methyl 4-(benzyloxy)-2-methylbenzoate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
Methyl 4-(benzyloxy)-3-bromo-2-methylbenzoate: Contains a bromine atom, leading to different steric and electronic effects.
Uniqueness
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.
属性
分子式 |
C16H15FO3 |
|---|---|
分子量 |
274.29 g/mol |
IUPAC 名称 |
methyl 3-fluoro-2-methyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15FO3/c1-11-13(16(18)19-2)8-9-14(15(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI 键 |
KAXLOEOHGZBDJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)
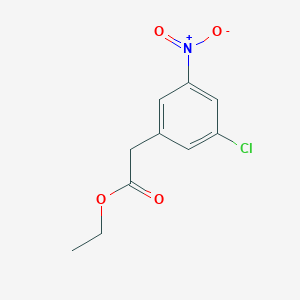
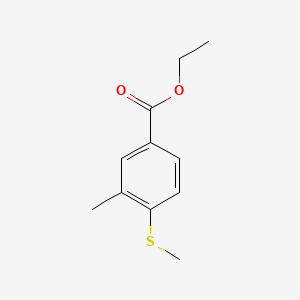
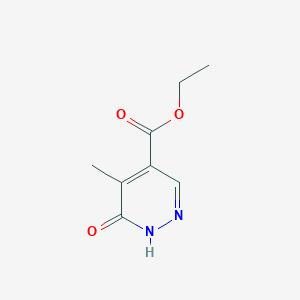
![(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)
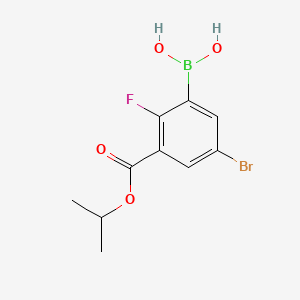
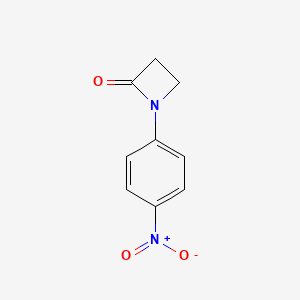
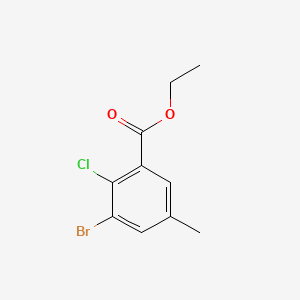
![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)
